molecular formula C14H16BrN3O2 B213603 4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Katalognummer B213603
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: YIPIDCFJNCSSMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, BAY 73-6691.

Wirkmechanismus

BAY 73-6691 selectively inhibits PDE9A, which leads to an increase in intracellular cGMP levels. cGMP is a second messenger molecule that plays a role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, BAY 73-6691 can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease in animal models. Additionally, BAY 73-6691 has been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of BAY 73-6691 is its selectivity for PDE9A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of BAY 73-6691 is its relatively low potency compared to other PDE9A inhibitors. This can make it difficult to achieve sufficient inhibition of PDE9A in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on BAY 73-6691. One area of interest is its potential applications in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of BAY 73-6691 for this indication. Another area of interest is its potential applications in the treatment of cardiovascular diseases. Additional studies are needed to determine the efficacy and safety of BAY 73-6691 in these conditions. Finally, further research is needed to optimize the synthesis and purification of BAY 73-6691 to improve its potency and selectivity.

Synthesemethoden

The synthesis of BAY 73-6691 involves a series of chemical reactions. The starting material is 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with 4-ethoxyaniline to produce the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield BAY 73-6691. The final product is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

BAY 73-6691 has been found to have potential applications in scientific research. One of its main uses is as a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a role in regulating cyclic nucleotide signaling pathways. By inhibiting PDE9A, BAY 73-6691 can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which can lead to various physiological effects.

Eigenschaften

Produktname

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Molekularformel

C14H16BrN3O2

Molekulargewicht

338.2 g/mol

IUPAC-Name

4-bromo-N-(4-ethoxyphenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O2/c1-4-20-11-7-5-10(6-8-11)16-14(19)13-12(15)9(2)18(3)17-13/h5-8H,4H2,1-3H3,(H,16,19)

InChI-Schlüssel

YIPIDCFJNCSSMU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Br)C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Br)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.